molecular formula C17H18N2O2 B12531228 N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide CAS No. 653591-77-6

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide

Cat. No.: B12531228
CAS No.: 653591-77-6
M. Wt: 282.34 g/mol
InChI Key: SDPLXRWCTMHUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(3,5-Dimethylphenyl)-N²-(4-methylphenyl)ethanediamide is a diamide derivative featuring two distinct aryl substituents: a 3,5-dimethylphenyl group and a 4-methylphenyl group. The compound’s dual amide backbone may confer unique hydrogen-bonding capabilities, influencing its solubility, crystallinity, and biological activity. Substituent effects, such as electron-donating methyl groups in meta and para positions, are expected to modulate its interactions with biological targets or solid-state packing .

Properties

CAS No.

653591-77-6

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C17H18N2O2/c1-11-4-6-14(7-5-11)18-16(20)17(21)19-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3,(H,18,20)(H,19,21)

InChI Key

SDPLXRWCTMHUHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide typically involves the reaction of 3,5-dimethylaniline with 4-methylaniline in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the aromatic rings can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran.

    Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound’s amide linkage allows it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solid-State Geometry and Hydrogen Bonding

Crystal structure analyses of meta-substituted acetamides and sulfonamides reveal substituent-dependent conformational trends:

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide adopts a planar geometry with two molecules per asymmetric unit, stabilized by N–H···O hydrogen bonds. The meta-methyl groups influence torsion angles and crystal packing .
  • N-(3,5-Dimethylphenyl)benzenesulfonamide displays an 82.1° dihedral angle between aromatic rings and distinct S–O bond angles compared to analogs with para-substituents. Hydrogen bonding via N–H···O(S) interactions drives molecular pairing .

Electronic and Steric Contributions

Conversely, electron-withdrawing groups (e.g., nitro or chloro substituents) in similar compounds reduce activity, as seen in N-(3,5-dichlorophenyl)trichloro-acetamide . The ethanediamide’s para-methylphenyl group may further balance steric bulk and electronic effects, optimizing interactions with hydrophobic binding pockets.

Data Tables Summarizing Key Comparisons

Table 1: Substituent Effects on PET Inhibition in Carboxamides

Compound Substituent Positions IC₅₀ (µM) Key Structural Features
N-(3,5-Dimethylphenyl)-carboxamide 3,5-dimethyl ~10 High lipophilicity, meta-methyl
N-(2,5-Dimethylphenyl)-carboxamide 2,5-dimethyl >20 Steric hindrance
N-(3,5-Difluorophenyl)-carboxamide 3,5-difluoro ~10 Electron-withdrawing substituents

Source:

Table 2: Crystallographic Parameters of Meta-Substituted Acetamides

Compound Space Group Molecules/Unit Dihedral Angle (°) Hydrogen Bonds
N-(3,5-Dimethylphenyl)-trichloro-acetamide P 1 2 82.1 N–H···O
N-(3-Chlorophenyl)-trichloro-acetamide P2₁/c 1 67.5 N–H···O

Source:

Biological Activity

N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide, often referred to as compound DMPEA, is a synthetic organic compound with significant biological activity. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of DMPEA is C23H25N3O2SC_{23}H_{25}N_3O_2S, with a molecular weight of approximately 407.54 g/mol. The compound features a thiazole ring, an amide functional group, and multiple aromatic rings which contribute to its biological activity.

DMPEA's biological effects are primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring and amide groups are believed to facilitate binding to these targets, modulating their activity and influencing various metabolic pathways. The exact mechanisms can vary depending on the biological context and application.

Biological Activities

Research has indicated that DMPEA exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that DMPEA has potential antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against various fungi .
  • Anticancer Activity : Preliminary investigations suggest that DMPEA may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study screened DMPEA against common bacterial strains and found it effective in inhibiting growth at certain concentrations. The minimum inhibitory concentration (MIC) values were determined to assess its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that DMPEA could significantly reduce cell viability. Flow cytometry analysis revealed that treated cells exhibited increased rates of apoptosis compared to untreated controls.
  • Inflammation Models : In vivo models of inflammation showed that DMPEA administration led to reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
DMPEAThiazole ring, AmideAntimicrobial, Anticancer
Compound AAromatic aminesAntibacterial
Compound BMultiple ringsAnti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.